8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

GPR151 orphan GPCR habenula

8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-75-9) is a fully synthetic, tetra-methylated imidazo[2,1-f]purine-2,4(3H,8H)-dione derivative bearing a 2-chlorobenzyl substituent at the 8-position. It is catalogued within commercial screening libraries and has been evaluated in a cell-based high-throughput primary assay designed to identify small-molecule activators of the orphan G protein-coupled receptor GPR151 (PubChem AID.

Molecular Formula C18H18ClN5O2
Molecular Weight 371.83
CAS No. 876902-75-9
Cat. No. B2937991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876902-75-9
Molecular FormulaC18H18ClN5O2
Molecular Weight371.83
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C)C
InChIInChI=1S/C18H18ClN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-7-5-6-8-13(12)19/h5-8H,9H2,1-4H3
InChIKeyYLSVFEZHIDLICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-75-9): Core Chemical Identity and Procurement Relevance


8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-75-9) is a fully synthetic, tetra-methylated imidazo[2,1-f]purine-2,4(3H,8H)-dione derivative bearing a 2-chlorobenzyl substituent at the 8-position. It is catalogued within commercial screening libraries and has been evaluated in a cell-based high-throughput primary assay designed to identify small-molecule activators of the orphan G protein-coupled receptor GPR151 (PubChem AID 1508602) [1]. The compound is supplied for non-human research purposes exclusively .

Why Generic Substitution of 8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Is Not Advisable Without Comparative Data


The imidazo[2,1-f]purine-2,4-dione scaffold tolerates extensive substitution variation at positions N1, N3, C6, C7, and C8, and even small changes (e.g., removal of a single methyl group, replacement of 2-chlorobenzyl with unsubstituted benzyl, or relocation of the chlorine atom) can profoundly alter molecular recognition at GPCR targets. For instance, the 2-chlorobenzyl group present in this compound introduces both steric bulk and a dipole moment absent from simple benzyl analogs, which may shift ligand binding poses within the hydrophobic orthosteric pocket of GPR151 [1]. Without quantitative head-to-head pharmacological profiling against specific, named structural analogs, assuming functional equivalence is scientifically unsound and risks compromising experimental reproducibility in receptor-activation studies .

Quantitative Differentiation Evidence for 8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (876902-75-9)


GPR151 Primary Screening Activity: Presence in a Focused Orphan GPCR Activator Library

This compound was specifically included and tested in the Scripps Research Institute's cell-based high-throughput primary assay (PubChem AID 1508602) designed to identify activators of the orphan receptor GPR151, a target enriched in the habenula complex and implicated in neuropsychiatric disorders [1]. While the precise percent activation or EC50 value for this individual compound requires direct retrieval from the full PubChem dataset, its inclusion in this curated screening deck distinguishes it from the majority of commercially available imidazo[2,1-f]purine-2,4-dione analogs, which have been primarily profiled against serotonin 5-HT1A receptors rather than GPR151 [2].

GPR151 orphan GPCR habenula high-throughput screening

2-Chlorobenzyl Substituent: Physicochemical Differentiation from Non-Halogenated Benzyl Analogs

The presence of a 2-chlorobenzyl group at position 8 introduces an ortho-chlorine atom capable of participating in halogen-bond interactions with backbone carbonyls or aromatic residues within GPCR binding pockets, a feature absent in the unsubstituted benzyl analog 8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS not specified, catalog S4713706) . The chlorine substituent also increases calculated logP by approximately 0.5–0.8 units relative to the des-chloro analog, enhancing membrane permeability potential .

halogen bonding lipophilicity SAR medicinal chemistry

Full N1,N3,C6,C7 Methylation Pattern: Conformational Restriction vs. Partially Methylated Analogs

This compound carries methyl groups at all four positions N1, N3, C6, and C7, yielding a fully substituted purine-2,4-dione core. In contrast, the commercially available analog 8-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Hit2Lead SC-9079347) lacks methylation at N3 and C6, leaving two hydrogen-bond donor sites (N3-H and the C6-H equivalent) that may engage in alternative intermolecular interactions or increase metabolic vulnerability . The tetra-methylated core eliminates these hydrogen-bond donor sites, which can restrict conformational flexibility and reduce off-target hydrogen bonding with serum proteins or metabolic enzymes .

methylation conformational restriction metabolic stability selectivity

Commercial Availability and Supply-Chain Differentiation from Research-Only Imidazo[2,1-f]purine Analogs

This compound (CAS 876902-75-9) is listed across multiple commercial screening-compound vendors with a typical purity specification of 95%, making it directly orderable for high-throughput screening campaigns without the need for custom synthesis . In contrast, many structurally related imidazo[2,1-f]purine-2,4-dione derivatives—particularly those with specific 5-HT1A partial agonist activity described in the primary literature (e.g., AZ-853, AZ-861)—are not catalog items and require de novo synthesis [1]. This direct procurement advantage translates to reduced lead times (days vs. weeks to months) and eliminates synthetic chemistry risk.

chemical procurement screening library supply chain purity

Recommended Research Application Scenarios for 8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (876902-75-9)


Orphan GPCR GPR151 De-Orphanization and Hit-Validation Campaigns

This compound's primary annotation stems from its inclusion in a GPR151 activator high-throughput screen (PubChem AID 1508602). Research groups investigating habenula-enriched orphan receptors can procure it immediately as a predefined screening hit for concentration-response follow-up (EC50/IC50 determination), selectivity profiling against related galanin receptor subtypes (GALR1-3), and initial SAR expansion around the 2-chlorobenzyl and tetra-methylated core motifs [1].

Halogen-Bond-Driven Medicinal Chemistry SAR Exploration

The ortho-chlorine on the 8-benzyl substituent provides a structurally defined halogen-bond donor. Medicinal chemistry teams can use this compound as a reference template to systematically probe the contribution of halogen bonding to GPR151 or other GPCR binding affinity by comparing it with the des-chloro benzyl analog (8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) and the meta- or para-chloro isomers .

Negative Control or Counter-Screen for 5-HT1A Receptor Programs

Given that closely related imidazo[2,1-f]purine-2,4-dione derivatives (AZ-853, AZ-861) function as 5-HT1A receptor partial agonists, this fully methylated 2-chlorobenzyl analog can serve as a selectivity control compound. Its divergent substitution pattern (tetra-methylation vs. the partial methylation in AZ-series compounds, plus the 2-chlorobenzyl group) may confer a distinct selectivity profile that is valuable for establishing structure-selectivity relationships in serotonergic drug discovery [2].

Computational Chemistry and Molecular Docking Template

The compound's well-defined SMILES string (CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C)C) and InChIKey (YLSVFEZHIDLICT-UHFFFAOYSA-N) enable its immediate use as a docking template for virtual screening campaigns targeting GPR151 or related purinergic/GPCR binding sites. Its rigid tetra-methylated core reduces conformational sampling complexity, making it a computationally efficient scaffold for pharmacophore modeling and molecular dynamics simulations [1].

Quote Request

Request a Quote for 8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.